
1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
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Overview
Description
1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anilino group, a hydroxy group, and an iodoethoxy substituent on the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Anilino Substitution: An anilino group is introduced at the 1-position through a nucleophilic substitution reaction.
Hydroxy Group Introduction: The hydroxy group is added at the 4-position via a hydroxylation reaction.
Iodoethoxy Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The anilino and iodoethoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted anthraquinones and hydroquinones.
Scientific Research Applications
1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Comparison with Similar Compounds
1-Anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione can be compared with other anthraquinones:
Similar Compounds: Examples include 1-amino-4-hydroxy-2-methoxyanthraquinone and 1-amino-4-hydroxyanthraquinone.
Properties
CAS No. |
61556-39-6 |
---|---|
Molecular Formula |
C22H16INO4 |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
1-anilino-4-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16INO4/c23-10-11-28-17-12-16(25)18-19(20(17)24-13-6-2-1-3-7-13)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11H2 |
InChI Key |
AEEIJUTUMDKAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OCCI |
Origin of Product |
United States |
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